molecular formula C6H12ClN B1297856 Diallylamine hydrochloride CAS No. 6147-66-6

Diallylamine hydrochloride

Cat. No. B1297856
M. Wt: 133.62 g/mol
InChI Key: PZNOBXVHZYGUEX-UHFFFAOYSA-N
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Patent
US04888418

Procedure details

In 10 ml of pyridine was dissolved 0.5 g of diallylamine hydrochloride, and 1.0 g of acetic anhydride was added to the solution. The mixture was stirred at room temperature for 10 hours. Water was added to the mixture and the mixture was extracted with chloroform. The chloroform layer was washed with 0.01 N aqueous HCl solution, 1% aqueous sodium bicarbonate solution and finally with water, and concentrated to obtain 0.47 g of N-acetyldiallylamine [IR: 1640 cm-1, 1H-NMR δH 2.08 (3H), 3.94(4H), 5.16(4H), 5.76(2H)].
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH:5][CH2:6][CH:7]=[CH2:8])[CH:3]=[CH2:4].[C:9](OC(=O)C)(=[O:11])[CH3:10].O>N1C=CC=CC=1>[C:9]([N:5]([CH2:6][CH:7]=[CH2:8])[CH2:2][CH:3]=[CH2:4])(=[O:11])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.C(C=C)NCC=C
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with 0.01 N aqueous HCl solution, 1% aqueous sodium bicarbonate solution and finally with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(=O)N(CC=C)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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